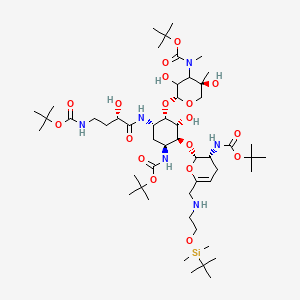
O-tert-Butyldimethylsilyl 2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Plazomicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin: is a complex chemical compound that is primarily used in advanced organic synthesis and pharmaceutical research. This compound is a derivative of Plazomicin, an aminoglycoside antibiotic, and is modified with tert-butyldimethylsilyl and Boc (tert-butyloxycarbonyl) protecting groups to enhance its stability and reactivity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves multiple steps, including the protection of amino groups and the introduction of tert-butyldimethylsilyl groups. The general synthetic route can be summarized as follows:
Protection of Amino Groups: The amino groups of Plazomicin are protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine. This step ensures that the amino groups do not participate in unwanted side reactions during subsequent steps.
Introduction of tert-Butyldimethylsilyl Groups: The hydroxyl groups of the protected Plazomicin are then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This step introduces the tert-butyldimethylsilyl groups, which further protect the molecule and enhance its stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and tert-butyldimethylsilyl groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride), respectively.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the protecting groups or other functional groups in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for Boc groups, tetrabutylammonium fluoride for tert-butyldimethylsilyl groups.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions are the deprotected or substituted derivatives of Plazomicin, which can be further utilized in pharmaceutical research and development.
Wissenschaftliche Forschungsanwendungen
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in multi-step organic synthesis.
Biology: Utilized in the study of antibiotic resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Employed in the production of high-purity pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc and tert-butyldimethylsilyl groups protect the molecule during synthesis and can be removed to yield the active Plazomicin, which binds to the bacterial ribosome and disrupts protein synthesis, leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Tobramycin: Another aminoglycoside antibiotic derivative with similar protecting groups.
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Gentamicin: A derivative of Gentamicin with similar modifications.
Uniqueness
O-tert-Butyldimethylsilyl 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Plazomicin is unique due to its specific modifications that enhance its stability and reactivity, making it a valuable compound in advanced organic synthesis and pharmaceutical research. Its ability to be selectively deprotected and substituted allows for precise control over its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C51H94N6O18Si |
|---|---|
Molekulargewicht |
1107.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2R,5R)-2-[(1S,2R,3S,4S,6S)-3-[[(2S,3R)-6-[[2-[tert-butyl(dimethyl)silyl]oxyethylamino]methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C51H94N6O18Si/c1-46(2,3)72-42(62)53-23-22-33(58)39(61)54-31-26-32(56-44(64)74-48(7,8)9)37(34(59)36(31)71-41-35(60)38(51(16,66)28-67-41)57(17)45(65)75-49(10,11)12)70-40-30(55-43(63)73-47(4,5)6)21-20-29(69-40)27-52-24-25-68-76(18,19)50(13,14)15/h20,30-38,40-41,52,58-60,66H,21-28H2,1-19H3,(H,53,62)(H,54,61)(H,55,63)(H,56,64)/t30-,31+,32+,33+,34+,35?,36+,37+,38?,40-,41-,51+/m1/s1 |
InChI-Schlüssel |
HUTNMJKSJLMIRH-ZMGFWXFASA-N |
Isomerische SMILES |
C[C@@]1(CO[C@@H](C(C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@H](CCNC(=O)OC(C)(C)C)O)O |
Kanonische SMILES |
CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO[Si](C)(C)C(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















